molecular formula C10H9FO B14122590 4-(2-Fluorophenyl)but-3-yn-2-ol

4-(2-Fluorophenyl)but-3-yn-2-ol

Cat. No.: B14122590
M. Wt: 164.18 g/mol
InChI Key: PQKMCUYBPJOOAY-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H9FO It is characterized by the presence of a fluorophenyl group attached to a butynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)but-3-yn-2-ol typically involves the propargylation of aldehydes using propargyl bromides in the presence of a copper catalyst and manganese mediator . This method is known for its high chemo-selectivity and compatibility with a broad range of substrates. The reaction conditions usually involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: 4-(2-Fluorophenyl)but-3-yn-2-one

    Reduction: 4-(2-Fluorophenyl)but-3-en-2-ol or 4-(2-Fluorophenyl)butan-2-ol

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

4-(2-Fluorophenyl)but-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)but-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the butynol backbone can participate in various chemical transformations. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3-butyn-2-ol: Similar structure but lacks the fluorine atom.

    3-Butyn-2-ol: Lacks the phenyl group and fluorine atom.

    2-(4-Fluorophenyl)-3-butyn-2-ol: Positional isomer with the fluorine atom on a different carbon.

Uniqueness

4-(2-Fluorophenyl)but-3-yn-2-ol is unique due to the presence of both the fluorophenyl group and the butynol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

4-(2-fluorophenyl)but-3-yn-2-ol

InChI

InChI=1S/C10H9FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8,12H,1H3

InChI Key

PQKMCUYBPJOOAY-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=CC=C1F)O

Origin of Product

United States

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